An In-Depth Technical Guide to 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine, a molecule of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. While direct experimental data on this specific compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile of its structure, properties, synthesis, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical functionalities of this versatile building block.
Introduction: The Strategic Importance of a Functionalized Pyridine
The pyridine scaffold is a cornerstone in the development of a vast array of biologically active compounds and functional materials.[1][2] Its presence in numerous FDA-approved drugs underscores its privileged status in medicinal chemistry.[3] The introduction of a chloro-substituent at the 2-position and a propargyloxy group at the 5-position of the pyridine ring, as in 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine, creates a molecule with three distinct and strategically important reactive sites: the electrophilic carbon of the C-Cl bond, the nucleophilic nitrogen of the pyridine ring, and the terminal alkyne of the propargyl group. This trifunctional nature makes it a highly valuable intermediate for the synthesis of complex molecular architectures.
The 2-chloropyridine moiety is known to be susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.[4][5][6] The propargyl ether provides a gateway to a rich variety of chemical transformations, including "click" chemistry, Sonogashira coupling, and various cyclization reactions, enabling the construction of diverse heterocyclic systems.[7]
Chemical Structure and Physicochemical Properties
The chemical structure of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine is characterized by a pyridine ring substituted with a chlorine atom at the C2 position and a propargyl ether group at the C5 position.
Table 1: Predicted Physicochemical Properties of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₈H₆ClNO | - |
| Molecular Weight | 167.59 g/mol | - |
| Appearance | Colorless to light yellow liquid or low-melting solid | Based on analogues like 2-chloropyridine (liquid) and propargyl ethers (liquids).[6][7] |
| Boiling Point | > 200 °C (estimated) | Higher than 2-chloropyridine (166 °C) due to increased molecular weight.[6] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone). Sparingly soluble in water. | General solubility of similar organic compounds. |
| pKa (of pyridinium ion) | ~1-2 | The electron-withdrawing chloro and ether groups are expected to decrease the basicity compared to pyridine (pKa = 5.25). |
Proposed Synthesis: A Reliable Path via Williamson Etherification
A robust and high-yielding synthesis of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine can be confidently proposed via the Williamson ether synthesis.[8][9][10][11] This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the synthesis would proceed from the readily available starting materials: 2-chloro-5-hydroxypyridine and propargyl bromide.
Reaction Scheme
Caption: Proposed synthesis of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine.
Step-by-Step Experimental Protocol
This protocol is adapted from a similar, documented Williamson etherification of a hydroxypyridine derivative.[12]
-
Preparation: To a solution of 2-chloro-5-hydroxypyridine (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (1.1-1.5 eq.). Potassium carbonate (K₂CO₃) is a practical and effective choice, while sodium hydride (NaH) can be used for a faster reaction, albeit with more stringent handling requirements.
-
Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyridinolate anion.
-
Addition of Alkyl Halide: Add propargyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine.
Causality Behind Experimental Choices
-
Solvent: A polar aprotic solvent like DMF or acetone is chosen to dissolve the reactants and facilitate the S_N2 reaction by solvating the cation of the base without strongly solvating the nucleophilic alkoxide.
-
Base: The base is essential to deprotonate the hydroxyl group of 2-chloro-5-hydroxypyridine, forming the more nucleophilic pyridinolate anion required for the Williamson ether synthesis.
-
Temperature: Gentle heating increases the reaction rate without promoting significant side reactions.
Predicted Spectroscopic Data
The structural features of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine suggest a distinct spectroscopic signature.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:
-
Pyridyl Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C6 (adjacent to the nitrogen) would likely be the most downfield. The protons at C3 and C4 will show characteristic coupling patterns.
-
Methylene Protons (-O-CH₂-): A singlet or a doublet (due to coupling with the acetylenic proton) around δ 4.7-5.0 ppm.
-
Acetylenic Proton (-C≡C-H): A singlet or a triplet (due to coupling with the methylene protons) around δ 2.5 ppm.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show:
-
Pyridyl Carbons: Five signals in the aromatic region (δ 120-160 ppm), with the carbon bearing the chlorine atom being the most downfield.
-
Alkynyl Carbons (-C≡C-): Two signals around δ 75-85 ppm.
-
Methylene Carbon (-O-CH₂-): A signal around δ 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:[13][14][15][16]
-
≡C-H stretch (terminal alkyne): A sharp, strong band around 3300 cm⁻¹.
-
C≡C stretch (alkyne): A weak to medium band around 2100-2150 cm⁻¹.
-
C-O-C stretch (ether): A strong band in the region of 1250-1050 cm⁻¹.
-
C=C and C=N stretches (pyridine ring): Multiple bands in the 1600-1400 cm⁻¹ region.
-
C-Cl stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 167, with a characteristic M+2 peak at m/z 169 with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.[17][18][19] Fragmentation would likely involve the loss of the propargyl group and other characteristic cleavages of the pyridine ring.
Chemical Reactivity and Potential Applications
The unique combination of functional groups in 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine opens up a wide range of possibilities for its application as a synthetic intermediate.
Nucleophilic Aromatic Substitution at C2
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution.[5][20] This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to generate a library of 2,5-disubstituted pyridine derivatives.
Caption: Nucleophilic substitution at the C2 position.
Reactions of the Propargyl Group
The terminal alkyne is a versatile handle for a variety of coupling and cyclization reactions:
-
"Click" Chemistry: The alkyne can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a wide range of azides to form 1,2,3-triazoles, which are important pharmacophores.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides can be used to introduce further complexity to the molecule.
-
Cyclization Reactions: The alkyne can participate in various intramolecular and intermolecular cyclization reactions to construct novel heterocyclic systems.
Potential Applications in Drug Discovery and Agrochemicals
Given the prevalence of the pyridine scaffold in bioactive molecules, 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine is an attractive starting material for the synthesis of novel compounds with potential therapeutic or agrochemical applications.[1][2] The ability to readily diversify the molecule at both the C2 and C5 positions allows for the rapid generation of compound libraries for screening against various biological targets. The propargyl group, in particular, is a feature found in a number of marketed drugs and natural products.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine. Based on the safety data for related compounds such as 2-chloropyridine, it should be considered harmful if swallowed, and may cause skin and eye irritation.[6] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
2-Chloro-5-(prop-2-yn-1-yloxy)pyridine represents a highly promising and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the development of novel pharmaceuticals, agrochemicals, and functional materials. While direct experimental data for this compound is not yet widely available, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. The synthetic accessibility and the potential for diverse chemical modifications position 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine as a valuable tool for chemists in both academic and industrial research.
References
-
Vaia. (n.d.). Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. Retrieved from [Link]
-
Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., RNH₂), but 3-chloropyridine doesn't? Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Propynyl ether. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
PubMed. (2009, September 15). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Methyl propargyl ether (CAS 627-41-8). Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Retrieved from [Link]
-
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of 2-chloro-5-nitro pyridine. Retrieved from [Link]
-
CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Retrieved from [Link]
-
Isaac Scientific Publishing. (2017, May 15). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]
-
Spectroscopy Online. (2017, July 1). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Propargyl vinyl ether. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Quimica Organica. (n.d.). IR spectrum: Alkynes. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
PMC. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
MDPI. (2023, April 11). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]
-
SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]
-
ResearchGate. (2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Retrieved from [Link]
-
arXiv. (2024, March 19). Solvent-Aware 2D NMR Prediction: Leveraging Multi-Tasking Training and Iterative Self-Training Strategies. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New Page to Access Pyridine Derivatives: Synthesis from N-Propargylamines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vaia.com [vaia.com]
- 5. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson Synthesis [organic-chemistry.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
